molecular formula C13H7BrF4N2O B1469223 N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide CAS No. 1411568-62-1

N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide

Cat. No.: B1469223
CAS No.: 1411568-62-1
M. Wt: 363.1 g/mol
InChI Key: DNFGPEFTWYOXRF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide is a compound that features a combination of bromine, trifluoromethyl, and fluorine groups attached to a nicotinamide core. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-(trifluoromethyl)phenyl)-6-fluoronicotinamide stands out due to its unique combination of functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and potency.

Properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-6-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF4N2O/c14-10-3-2-8(5-9(10)13(16,17)18)20-12(21)7-1-4-11(15)19-6-7/h1-6H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFGPEFTWYOXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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